molecular formula C12H16O2 B15255858 5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde

5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde

Cat. No.: B15255858
M. Wt: 192.25 g/mol
InChI Key: NLIBLVDFQCOXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a furan derivative characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the furan ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropyl ketones and furan derivatives, followed by the introduction of the tert-butyl group through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve large-scale production. The process involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted furan derivatives

Scientific Research Applications

5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The furan ring’s electronic properties also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylfuran-3-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.

    5-tert-Butylfuran-3-carbaldehyde: Lacks the cyclopropyl group, affecting its chemical behavior and applications.

Uniqueness

5-tert-Butyl-2-cyclopropylfuran-3-carbaldehyde is unique due to the presence of both the tert-butyl and cyclopropyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-tert-butyl-2-cyclopropylfuran-3-carbaldehyde

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-9(7-13)11(14-10)8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

NLIBLVDFQCOXFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)C2CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.